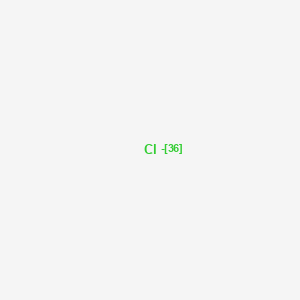

Chloride (36Cl(1-))

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloride (36Cl(1-)) is a radioactive isotope of chlorine. Chlorine has two stable isotopes and one naturally occurring radioactive isotope, the cosmogenic isotope 36Cl. This isotope has a half-life of approximately 301,300 years . Chloride is the thermodynamically favored form of chlorine under virtually all terrestrial aqueous conditions . The negative charge of the chloride anion discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems .

準備方法

Chloride (36Cl(1-)) is produced in the atmosphere by spallation of 36Ar by interactions with cosmic ray protons . In the top meter of the lithosphere, it is generated primarily by thermal neutron activation of 35Cl and spallation of 39K and 40Ca . In the subsurface environment, muon capture by 40Ca becomes more important . Industrially, chloride can be extracted and purified from silicate or carbonate rock samples to produce silver chloride for accelerator mass spectrometry analysis . The process involves dissolution, precipitation, and separation steps to isolate chloride from other elements .

化学反応の分析

Chloride (36Cl(1-)) undergoes several types of reactions, including:

Oxidation: Chloride can be oxidized to chlorine gas (Cl2) under certain conditions.

Reduction: Chlorine gas can be reduced back to chloride ions.

Substitution: Chloride ions can participate in nucleophilic substitution reactions, where they replace other leaving groups in organic compounds.

Common reagents used in these reactions include silver nitrate (AgNO3) for precipitation of silver chloride (AgCl) and various acids and bases for dissolution and separation . Major products formed from these reactions include chlorine gas, silver chloride, and various organic chlorides .

科学的研究の応用

Chloride (36Cl(1-)) has a wide range of scientific research applications:

Geological Dating: Due to its long half-life, 36Cl is used for dating groundwater with subsurface residence times up to one million years.

Hydrological Tracing: It is extensively used as a hydrological tracer to study the movement of water in the environment.

Nuclear Waste Management: 36Cl is present in some types of nuclear waste and is used to study the behavior and fate of radioactive contaminants.

Cosmogenic Isotope Geochemistry: It is used to estimate the accumulation time of chloride in closed-basin lakes and to date surface exposure of rocks.

作用機序

The chloride anion is an extraordinarily stable ionic species. Its negative charge discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems . In biological systems, chloride ions play a crucial role in maintaining osmotic balance and electrical neutrality . They are involved in various cellular processes, including the regulation of cell volume and the transmission of nerve impulses .

類似化合物との比較

Chloride (36Cl(1-)) is unique due to its long half-life and radioactive nature. Similar compounds include:

Chlorine-35 (35Cl): A stable isotope of chlorine.

Chlorine-37 (37Cl): Another stable isotope of chlorine.

Chlorine-36 (36Cl): The non-ionic form of the radioactive isotope.

Compared to its stable counterparts, 36Cl is used primarily in scientific research due to its radioactive properties and long half-life .

特性

CAS番号 |

20193-13-9 |

|---|---|

分子式 |

Cl- |

分子量 |

35.9683068 g/mol |

IUPAC名 |

chlorine-36(1-) |

InChI |

InChI=1S/ClH/h1H/p-1/i1+1 |

InChIキー |

VEXZGXHMUGYJMC-OUBTZVSYSA-M |

異性体SMILES |

[36Cl-] |

正規SMILES |

[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。